Guraxetan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

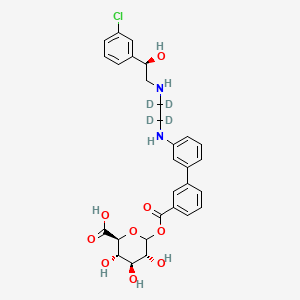

Guraxetan, also known as zadavotide this compound, is a radiopharmaceutical compound primarily used in targeted radionuclide therapy. It is particularly effective in treating advanced prostate cancer by targeting the prostate-specific membrane antigen (PSMA). This compound has gained significant attention due to its high efficacy and safety profile in clinical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Guraxetan involves the radiolabeling of a PSMA-targeting ligand with lutetium-177. The process typically includes the following steps:

Ligand Synthesis: The PSMA-targeting ligand is synthesized through a series of organic reactions, including amide bond formation and cyclization.

Radiolabeling: The ligand is then radiolabeled with lutetium-177 under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves upscaling the synthesis process to produce multiple patient doses in a single batch. Quality control measures, such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC), are employed to ensure the radiochemical purity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: Guraxetan undergoes several types of chemical reactions, including:

Radiolysis: Degradation due to radiation exposure, which can be limited by adding stabilizing agents like ascorbic acid.

De-iodination: A common impurity formation reaction where the iodine atom is removed from the molecule.

Common Reagents and Conditions:

Radiolysis: Stabilizing agents such as ascorbic acid are used to prevent degradation.

De-iodination: Specific conditions, such as controlled pH and temperature, are maintained to minimize impurity formation.

Major Products Formed:

De-iodinated this compound: The primary impurity formed during the synthesis and storage of this compound.

Scientific Research Applications

Guraxetan has a wide range of scientific research applications, including:

Mechanism of Action

Guraxetan exerts its effects by targeting the prostate-specific membrane antigen (PSMA), which is overexpressed in prostate cancer cells. Once bound to PSMA-expressing cells, the lutetium-177 component emits beta-minus radiation, delivering ionizing radiation specifically to the cancer cells and surrounding tissues. This targeted radiation induces DNA damage and cell death, effectively reducing tumor size and progression .

Comparison with Similar Compounds

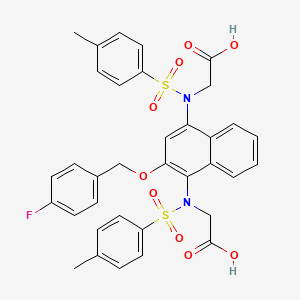

Vipivotide Tetraxetan: Another PSMA-targeting radiopharmaceutical used in prostate cancer treatment.

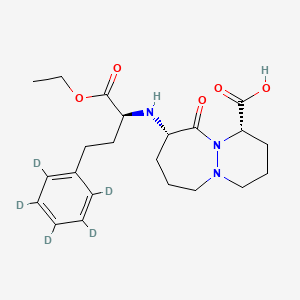

Oxodotreotide: A radiolabeled somatostatin analog used in neuroendocrine tumor therapy.

Uniqueness: Guraxetan is unique due to its specific targeting of PSMA and its high radiochemical purity, which ensures effective and safe treatment outcomes. Its stability and efficacy in clinical applications make it a preferred choice for targeted radionuclide therapy .

Properties

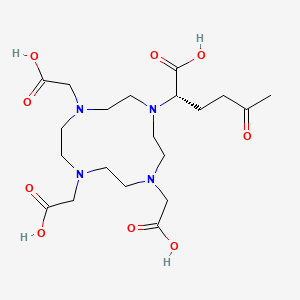

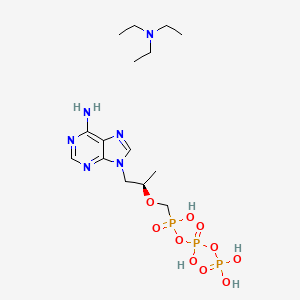

Molecular Formula |

C20H34N4O9 |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

(2S)-5-oxo-2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]hexanoic acid |

InChI |

InChI=1S/C20H34N4O9/c1-15(25)2-3-16(20(32)33)24-10-8-22(13-18(28)29)6-4-21(12-17(26)27)5-7-23(9-11-24)14-19(30)31/h16H,2-14H2,1H3,(H,26,27)(H,28,29)(H,30,31)(H,32,33)/t16-/m0/s1 |

InChI Key |

HYEOAYJLXCABNV-INIZCTEOSA-N |

Isomeric SMILES |

CC(=O)CC[C@@H](C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CC(=O)CCC(C(=O)O)N1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

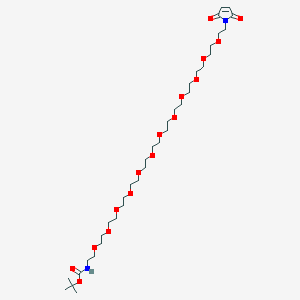

![zinc;(E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12419669.png)

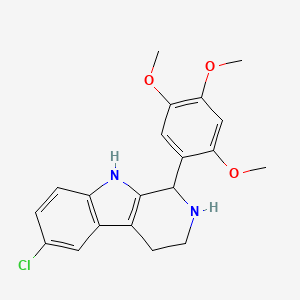

![(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12419702.png)

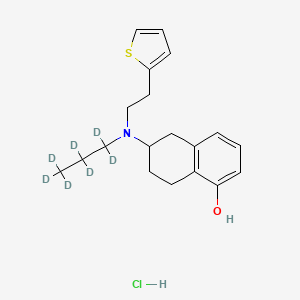

![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-pentadecanoyloxypropyl] phosphate](/img/structure/B12419735.png)